molecular formula C15H12ClNO5S3 B11483648 Dimethyl 2-{1-chloro-2-[(2-hydroxyphenyl)amino]-2-thioxoethylidene}-1,3-dithiole-4,5-dicarboxylate

Dimethyl 2-{1-chloro-2-[(2-hydroxyphenyl)amino]-2-thioxoethylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11483648
M. Wt: 417.9 g/mol
InChI Key: VRYGXZUVQGDWAL-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 2-{CHLORO[(2-HYDROXYPHENYL)CARBAMOTHIOYL]METHYLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a dithiole ring, a chlorinated phenyl group, and a carbamothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 2-{CHLORO[(2-HYDROXYPHENYL)CARBAMOTHIOYL]METHYLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps, including the formation of the dithiole ring and the introduction of the chlorinated phenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL 2-{CHLORO[(2-HYDROXYPHENYL)CARBAMOTHIOYL]METHYLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorinated phenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of phenyl derivatives.

Scientific Research Applications

4,5-DIMETHYL 2-{CHLORO[(2-HYDROXYPHENYL)CARBAMOTHIOYL]METHYLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 2-{CHLORO[(2-HYDROXYPHENYL)CARBAMOTHIOYL]METHYLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dithiole derivatives and chlorinated phenyl compounds. These compounds share structural features with 4,5-DIMETHYL 2-{CHLORO[(2-HYDROXYPHENYL)CARBAMOTHIOYL]METHYLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE but may differ in their functional groups or overall structure.

Uniqueness

The uniqueness of 4,5-DIMETHYL 2-{CHLORO[(2-HYDROXYPHENYL)CARBAMOTHIOYL]METHYLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C15H12ClNO5S3

Molecular Weight

417.9 g/mol

IUPAC Name

dimethyl 2-[1-chloro-2-(2-hydroxyanilino)-2-sulfanylideneethylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C15H12ClNO5S3/c1-21-13(19)10-11(14(20)22-2)25-15(24-10)9(16)12(23)17-7-5-3-4-6-8(7)18/h3-6,18H,1-2H3,(H,17,23)

InChI Key

VRYGXZUVQGDWAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=C(C(=S)NC2=CC=CC=C2O)Cl)S1)C(=O)OC

Origin of Product

United States

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